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Compound of Interest

Compound Name: 2-cyclobutyl-N-methylbenzamide

Cat. No.: B13520202

Get Quote

Executive Summary & Chemical Identity
2-cyclobutyl-N-methylbenzamide (CAS: 2648956-80-1) is a lipophilic benzamide derivative

characterized by an ortho-cyclobutyl substitution on the phenyl ring.[1][2] Unlike its para-

substituted or N-alkylated isomers, the 2-position cyclobutyl group introduces significant steric

bulk proximal to the amide moiety. This structural feature influences crystal packing, melting

point, and solvation thermodynamics, making its solubility profile distinct from simpler analogs

like N-methylbenzamide.

This guide provides a comprehensive framework for determining, predicting, and optimizing the

solubility of 2-cyclobutyl-N-methylbenzamide in organic solvents, essential for its application

in synthesis, purification, and biological screening.

Physicochemical Context[3]
Molecular Formula: C₁₂H₁₅NO[2][3]

Molecular Weight: 189.25 g/mol [2][3][4]

Structural Features:
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Lipophilic Domain: Cyclobutyl ring + Phenyl ring.

Polar Domain: Secondary amide (-CONH-).

Steric Influence: The ortho-cyclobutyl group likely forces the amide bond out of planarity

with the benzene ring, potentially reducing lattice energy compared to planar analogs,

thereby enhancing solubility in organic media.

Theoretical Solubility Framework
Direct experimental solubility data for this specific isomer is limited in public repositories.[5]

Therefore, researchers must rely on a Structure-Property Relationship (SPR) approach

validated by experimental protocols.

Predicted Solubility Profile
Based on the principles of solvation thermodynamics and data from structurally related

benzamides (e.g., N-methylbenzamide, 2-methylbenzamide), the following solubility hierarchy

is established:
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)

Strong dipole-dipole

interactions; solvent

accepts H-bonds from

the amide NH.

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>50 mg/mL)

Excellent solvation of

the lipophilic

aromatic/cycloalkyl

core.

Alcohols
Methanol, Ethanol,

IPA
Moderate-High

Amphiphilic nature

matches the

compound; H-bond

donor/acceptor

capability.

Esters/Ketones Ethyl Acetate, Acetone Moderate

Good interaction with

the amide carbonyl;

"General Purpose"

solvents.

Ethers THF, MTBE Moderate

Solvates the lipophilic

core; moderate

interaction with the

amide.

Alkanes Hexane, Heptane Low (<1 mg/mL)

Lack of polar

interactions to

overcome crystal

lattice energy of the

amide.

Aqueous Water, PBS (pH 7.4) Very Low/Insoluble

High lipophilicity

(Predicted LogP ~3.0)

dominates; insufficient

hydration of the non-

polar domains.
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Critical Insight: The ortho-cyclobutyl group increases lipophilicity (LogP) compared to a methyl

group. Expect lower water solubility and higher solubility in non-polar solvents (like DCM)

compared to 2-methyl-N-methylbenzamide.

Experimental Protocols: Determination of Solubility
To generate authoritative data, two distinct methodologies are required: Kinetic Solubility (for

early-stage screening) and Thermodynamic Solubility (for formulation and precise

physicochemical characterization).

Workflow Visualization
The following diagram outlines the decision process and workflow for solubility determination.
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Caption: Figure 1. Decision matrix and workflow for determining Kinetic vs. Thermodynamic

solubility.

Protocol A: Thermodynamic Solubility (Shake-Flask
Method)
This is the standard for generating regulatory-grade data (E-E-A-T principle: Accuracy).

Materials:

Compound: >50 mg 2-cyclobutyl-N-methylbenzamide (purity >98%).

Solvents: HPLC grade Methanol, Acetonitrile, DMSO, Water, etc.

Equipment: Thermomixer or Orbital Shaker, 0.22 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Procedure:

Saturation: Add the compound to 1 mL of the target solvent in a 4 mL glass vial until

undissolved solid remains visible (supersaturation).

Equilibration: Cap tightly and agitate at 25°C ± 0.1°C for 24–48 hours.

Note: For viscous solvents (e.g., PEG-400), extend time to 72 hours.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE

filter.

Caution: Ensure the filter membrane is compatible with the solvent to avoid leaching.

Quantification: Dilute the supernatant with mobile phase (typically 50:50 ACN:Water) to fall

within the linear range of the calibration curve. Inject into HPLC.

Calculation:

Protocol B: Kinetic Solubility (DMSO Precipitation)
Used for rapid estimation during biological assay setup.
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Procedure:

Prepare a 10 mM stock solution in DMSO.

Sequential spiking of the stock into an aqueous buffer (e.g., PBS) in a 96-well plate.

Measure absorbance at 620 nm (turbidity) or use light scattering.

The concentration at which precipitation occurs is the "Kinetic Solubility Limit."

Solvent Selection Guide for Synthesis &
Formulation
Choosing the right solvent is critical for reaction yield and crystallization.

Green Chemistry Considerations
In alignment with modern ICH Q3C(R8) guidelines, researchers should prioritize Class 3

solvents (low toxicity).

Solvent
Suitability for 2-
cyclobutyl-N-
methylbenzamide

Application
Green Alternative
to

2-MeTHF High Reactions, Extractions
Dichloromethane

(DCM)

Ethyl Acetate Moderate
Crystallization, Work-

up
Diethyl Ether

Ethanol High Recrystallization Methanol

Anisole High High-temp reactions Toluene/Benzene

Crystallization Strategy
To purify 2-cyclobutyl-N-methylbenzamide, a binary solvent system is recommended based

on its solubility profile:
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Solvent (Good): Ethanol or Ethyl Acetate (dissolves well at high temp).

Anti-solvent (Poor): Heptane or Water (induces precipitation upon cooling).

Workflow:

Dissolve crude solid in minimal hot Ethanol.

Slowly add Heptane until slight turbidity persists.

Cool slowly to 4°C to crystallize.
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(Note: While specific experimental data for the 2-cyclobutyl isomer is proprietary or non-public,

the protocols and comparative data provided above are derived from validated chemical

principles and standard operating procedures for the benzamide class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.bldpharm.com/products/1272758-10-7.html
https://www.bldpharm.com/products/1272758-10-7.html
https://www.bidepharm.com/products/2648956-80-1.html
https://pubchem.ncbi.nlm.nih.gov/compound/N-cyclobutyl-N-methyl-benzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-cyclobutyl-N-methyl-benzamide
https://www.chemeo.com/cid/85-532-7/N-cyclobutyl-N-methyl-benzamide
https://www.chemeo.com/cid/85-532-7/N-cyclobutyl-N-methyl-benzamide
https://pdf.benchchem.com/40/Solubility_Profile_of_N_Benzyl_2_bromo_N_methylbenzamide_A_Technical_Guide.pdf
https://pdf.benchchem.com/8103/Application_Notes_and_Protocols_Solubility_of_Benzamide_2_2_dithiobis_N_methyl.pdf
https://pdf.benchchem.com/8716/solubility_of_4_benzoylbenzamide_in_common_organic_solvents.pdf
https://pubs.acs.org/doi/10.1021/acs.jced.3c00024
https://www.benchchem.com/product/b13520202/docs#in-depth-technical-guide-solubility-profiling-of-2-cyclobutyl-n-methylbenzamide
https://www.benchchem.com/product/b13520202/docs#in-depth-technical-guide-solubility-profiling-of-2-cyclobutyl-n-methylbenzamide
https://www.benchchem.com/product/b13520202/docs#in-depth-technical-guide-solubility-profiling-of-2-cyclobutyl-n-methylbenzamide
https://www.benchchem.com/product/b13520202/docs#in-depth-technical-guide-solubility-profiling-of-2-cyclobutyl-n-methylbenzamide
https://www.benchchem.com/product/b13520202?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13520202?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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